molecular formula C15H16ClNO2 B2449052 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol CAS No. 1179651-53-6

4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

Cat. No.: B2449052
CAS No.: 1179651-53-6
M. Wt: 277.75
InChI Key: UNZMWWFWIJNMLB-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol ( 1020938-62-8) is a chemical compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . It is offered for research purposes as a building block in organic synthesis and pharmaceutical development. The presence of both phenolic and anilino functional groups in its structure, connected by a methylene bridge, makes it a versatile scaffold for creating Schiff bases and other complex molecules for biological evaluation . Researchers can utilize this compound in the synthesis of novel substances for investigating microbial degradation and studying interactions with biological targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For laboratory use solely by qualified professionals. Batch-specific certificates of analysis are available upon request. The product should be stored according to the recommended conditions to maintain stability.

Properties

IUPAC Name

4-chloro-2-[[(3-methoxyphenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-19-14-4-2-3-11(7-14)9-17-10-12-8-13(16)5-6-15(12)18/h2-8,17-18H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZMWWFWIJNMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Biological Activity

4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The compound features a chloro group, a methoxy group, and an amine functionality, which contribute to its unique reactivity and biological profile. The presence of these functional groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially impacting cell signaling and proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses such as inflammation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest promising activity compared to standard antibiotics:

Bacterial Strain MIC (μg/mL) Comparison
Staphylococcus aureus32Comparable to fluconazole
Escherichia coli64Higher than standard antibiotics
Candida albicans42Effective against fungal infections

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell growth:

  • Cell Lines Tested : HeLa, MCF-7, and A549.
  • Mechanisms : Induction of caspase activity and alteration of Bcl-2 family proteins.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results highlighted its potential as a lead compound for developing new antimicrobial agents, particularly in treating resistant strains.
  • Anticancer Activity Investigation :
    Another significant study focused on the anticancer effects of this compound on breast cancer cells. The findings demonstrated that it effectively inhibited cell proliferation and induced apoptosis, suggesting a mechanism involving the activation of p53 signaling pathways.

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 4-Chloro-2-methoxyphenol and 4-Chloro-3-methylphenol, this compound shows enhanced biological activity due to the combined effects of the methoxy and aminomethyl groups:

Compound Antimicrobial Activity Anticancer Activity
This compoundHighSignificant
4-Chloro-2-methoxyphenolModerateLow
4-Chloro-3-methylphenolLowModerate

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol, and how can reaction conditions be optimized?

The compound is typically synthesized via Schiff base formation, where an amine reacts with a carbonyl-containing precursor. For example, analogous compounds are synthesized by refluxing equimolar ratios of an amine (e.g., 3-methoxybenzylamine) and a substituted salicylaldehyde (e.g., 5-chlorosalicylaldehyde) in methanol at 60–70°C for 3–4 hours . Reaction progress is monitored via TLC, and purification involves recrystallization from methanol (yields ~82%). Optimization includes adjusting solvent polarity, temperature, and stoichiometry to improve yield and purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the presence of methoxy (-OCH₃), aromatic protons, and the imine (-CH=N-) group.
  • X-ray crystallography : For absolute configuration determination, especially if chiral centers are present .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • Elemental analysis : To validate purity and elemental composition .

Advanced Research Questions

Q. How is the crystal structure of this compound resolved, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Structure solution employs direct methods (e.g., SHELXS), while refinement uses SHELXL for anisotropic displacement parameters and hydrogen bonding networks . Software like WinGX and ORTEP aids in visualizing molecular packing and hydrogen-bonding interactions (e.g., intramolecular O–H⋯N bonds) . For chiral derivatives, Flack parameters confirm absolute stereochemistry .

Q. What role does this compound play in asymmetric catalysis, and how are its chiral centers engineered?

Chiral derivatives of this compound (e.g., with cyclopentyl or 2-chlorophenyl groups) serve as ligands in asymmetric catalysis. Chiral centers are introduced via condensation of enantiopure amines (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) with ketones, followed by NaBH₄ reduction to stabilize the configuration . These ligands enhance enantioselectivity in reactions like aldol additions or hydrogenations by creating sterically controlled active sites .

Q. How do environmental factors like pH and oxidizing agents affect the stability of this phenol derivative?

Phenolic compounds are susceptible to oxidation. Studies on analogous chlorophenols show degradation via manganese oxides (e.g., δ-MnO₂) at acidic pH, forming coupling products (e.g., dimers) or quinones . Stability tests should include:

  • pH-dependent kinetic studies : Monitor degradation rates using HPLC or UV-Vis.
  • Competitive adsorption experiments : Assess interference from metal ions (Mn²⁺, Ca²⁺) or natural organic matter .

Data Contradiction and Methodological Challenges

Q. How can researchers resolve discrepancies in spectroscopic data during structure elucidation?

Contradictions between NMR, MS, and X-ray data often arise from dynamic effects (e.g., tautomerism) or polymorphism. Strategies include:

  • Variable-temperature NMR : To detect conformational flexibility.
  • Density Functional Theory (DFT) calculations : Compare experimental and computed NMR/IR spectra .
  • Alternative crystallization solvents : To isolate different polymorphs .

Q. Why might reported biological activities vary across studies, and how can this be addressed experimentally?

Discrepancies in bioactivity (e.g., antimicrobial potency) may stem from:

  • Purity differences : Use HPLC to ensure >95% purity.
  • Assay conditions : Standardize protocols (e.g., MIC testing against E. coli ATCC 25922).
  • Solubility limitations : Employ DMSO/water mixtures (<1% DMSO) to avoid cytotoxicity artifacts .

Methodological Recommendations

  • For synthesis : Optimize reflux time and solvent choice (methanol vs. ethanol) to balance yield and purity .
  • For crystallography : Use SHELXL’s TWIN command to handle twinned crystals and improve refinement accuracy .
  • For stability studies : Combine LC-MS with radical scavenging assays to identify degradation pathways .

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